molecular formula C20H21N3O4 B11105843 4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide

4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide

Cat. No.: B11105843
M. Wt: 367.4 g/mol
InChI Key: DEGAPAMOVVFEHA-SRZZPIQSSA-N
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Description

4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide is a complex organic compound that features a benzodioxole moiety, a hydrazone linkage, and a substituted butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide typically involves the following steps:

    Formation of the hydrazone linkage: This can be achieved by reacting 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate under reflux conditions.

    Amidation reaction: The resulting hydrazone is then reacted with 2,4-dimethylphenyl isocyanate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological or oncological pathways.

    Materials Science: The compound could be used in the synthesis of novel organic materials with specific electronic or optical properties.

    Biological Research: Its ability to interact with biological macromolecules makes it a candidate for studies on enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the hydrazone linkage can form reversible covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzodioxole moiety, hydrazone linkage, and substituted butanamide structure in This compound provides it with distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2,4-dimethylphenyl)butanediamide

InChI

InChI=1S/C20H21N3O4/c1-13-3-5-16(14(2)9-13)22-19(24)7-8-20(25)23-21-11-15-4-6-17-18(10-15)27-12-26-17/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,24)(H,23,25)/b21-11+

InChI Key

DEGAPAMOVVFEHA-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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